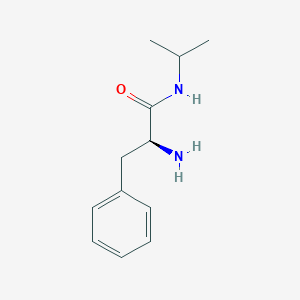
(2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a phenyl group, and an isopropyl group attached to a propanamide backbone, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and isopropylamine.
Amidation Reaction: The carboxyl group of (S)-phenylalanine is converted to an amide using isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilization in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanamide: Lacks the isopropyl group, making it less sterically hindered.
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group on the phenyl ring, adding potential for hydrogen bonding.
Uniqueness
Steric Hindrance: The isopropyl group in (2S)-2-amino-3-phenyl-N-(propan-2-yl)propanamide provides steric hindrance, which can influence its reactivity and binding properties.
Chirality: The compound’s chiral center makes it suitable for applications in asymmetric synthesis and chiral recognition.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
APBKTHZSPNCTEN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


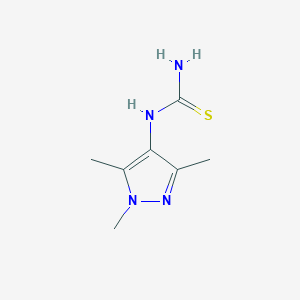
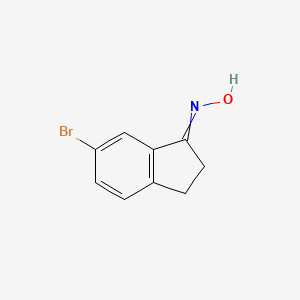
![4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B11721433.png)
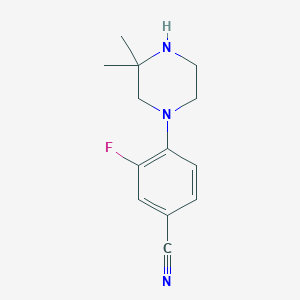
![3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721446.png)
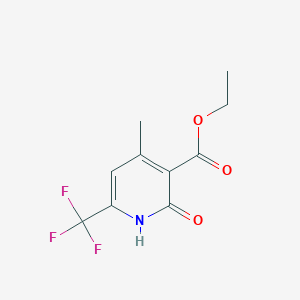
![(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine](/img/structure/B11721460.png)
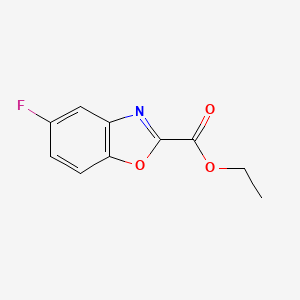
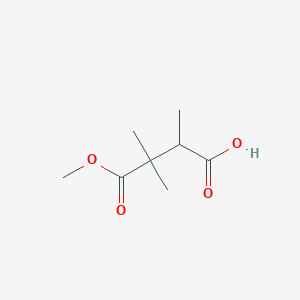
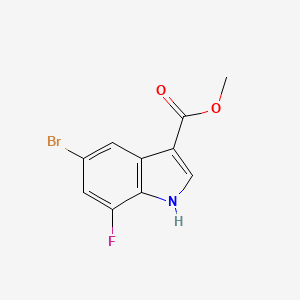
![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
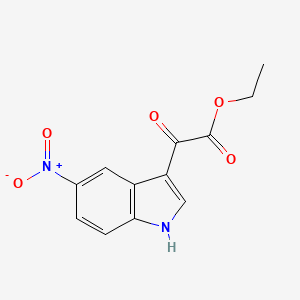
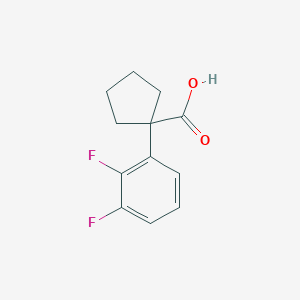
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)
